N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide
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Overview
Description
N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The compound, also known as D2AAK3 , primarily targets the dopamine D2 receptor . It has an affinity to the dopamine D2 receptor of 115 nM . In addition to the D2 receptor, D2AAK3 also shows nanomolar or low micromolar affinity to D1, D3, 5-HT1A, 5-HT2A, and 5-HT7 receptors , making it a potential multi-target ligand . It also has some affinity to M1 and H1 receptors .
Mode of Action
It is known that the compound interacts with its molecular targets at the molecular level . The interaction of D2AAK3 with its targets has been studied using homology modeling, molecular docking, and molecular dynamics .
Biochemical Pathways
Given its affinity for various receptors, it is likely that d2aak3 influences multiple pathways related to dopamine and serotonin signaling .
Result of Action
In behavioral studies, D2AAK3 has been shown to decrease amphetamine-induced hyperactivity, measured as spontaneous locomotor activity in mice . Additionally, it has been observed that D2AAK3 improves memory consolidation after acute treatment in mice . D2aak3 induces anxiogenic activity 30 minutes after acute treatment, an effect that is no longer observed 60 minutes after administration .
Preparation Methods
The synthesis of N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the piperazine derivative, followed by the introduction of the difluorophenyl and trifluoromethylphenyl groups through various chemical reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency.
Chemical Reactions Analysis
N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Comparison with Similar Compounds
N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}acetamide can be compared with other similar compounds, such as:
N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propylamine: This compound has a similar structure but with a propylamine group instead of an acetamide group.
N-(3,4-difluorophenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}butanamide: This compound has a butanamide group instead of an acetamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F5N3O/c20-16-5-4-14(11-17(16)21)25-18(28)12-26-6-8-27(9-7-26)15-3-1-2-13(10-15)19(22,23)24/h1-5,10-11H,6-9,12H2,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVMRBDHXJNCGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F5N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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